(5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, an ethoxy-hydroxy-benzylidene moiety, and a thioxodihydropyrimidine core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and ethoxy-hydroxy-benzylidene intermediates, followed by their condensation with a thioxodihydropyrimidine precursor under controlled conditions. Common reagents used in these reactions include bromine, ethyl alcohol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Scientific Research Applications
(5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the thioxodihydropyrimidine core.
Diketene: Used in the synthesis of various organic compounds, similar to the synthetic routes of the target compound.
Uniqueness
(5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its complex structure, which combines multiple functional groups and aromatic rings, providing unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C22H19BrN2O4S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H19BrN2O4S/c1-3-6-14-9-13(11-18(19(14)26)29-4-2)10-17-20(27)24-22(30)25(21(17)28)16-8-5-7-15(23)12-16/h3,5,7-12,26H,1,4,6H2,2H3,(H,24,27,30)/b17-10+ |
InChI Key |
GDTPHYPUTWZVAR-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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